
4-Bromo-6-(4-butylcyclohexyl)pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the use of organolithium reagents . These reagents facilitate nucleophilic addition to the pyrimidine ring, leading to regioselective substitution at the C-4 position. The reaction proceeds through the azomethine bond, favoring the formation of C-4 substituted products. The introduction of a hydrophobic side chain using organolithium reagents enhances the binding affinity with serotonin (5-HT) receptor sites. The synthesis of 4-bromo-6-(4-butylcyclohexyl)pyrimidine is achieved through a series of steps involving nucleophilic attack and subsequent transformations .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr) reactions. Its highly electron-deficient pyrimidine ring makes it amenable to substitution reactions. For instance, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine, favoring the C-4 bond over the C-2 bond. The reactivity at the C-4 position is generally preferred due to its potential impact on binding affinity with biological receptors .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Pyrimidine derivatives, including brominated variants, serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These are crucial for developing pharmaceuticals, agrochemicals, and organic materials. For instance, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine demonstrates its utility as a foundational intermediate for creating various active compounds with applications in the pharmaceutical and chemical industries (Hou et al., 2016).
Medicinal Chemistry and Drug Development
Pyrimidine cores are integral to numerous drugs and therapeutic agents, highlighting their medicinal chemistry applications. For example, pyrimidine-incorporated Schiff bases have shown promising antimicrobial and antituberculosis activities, indicating the potential for developing new treatments (Soni & Patel, 2017). Similarly, substituted pyrimidines have been synthesized with antibacterial and antinociceptive effects, suggesting their utility in addressing bacterial infections and pain management (Waheed et al., 2008).
Material Science and Nonlinear Optics
The structural and electronic properties of pyrimidine derivatives make them candidates for applications in material science and nonlinear optics (NLO). For example, a study on thiopyrimidine derivatives illustrated their potential in NLO applications due to their significant electronic and optical properties, which are crucial for optoelectronic devices (Hussain et al., 2020).
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or interfering with nucleic acid synthesis .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biochemical pathways, including nucleotide synthesis and signal transduction .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of pyrimidine derivatives can range from modulation of cellular signaling pathways to inhibition of cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
4-bromo-6-(4-butylcyclohexyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-2-3-4-11-5-7-12(8-6-11)13-9-14(15)17-10-16-13/h9-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNJSMHANMFAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



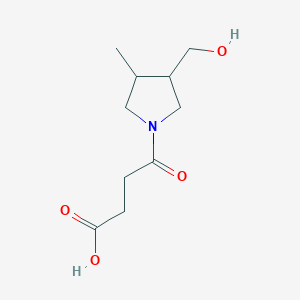
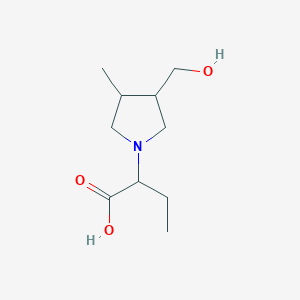

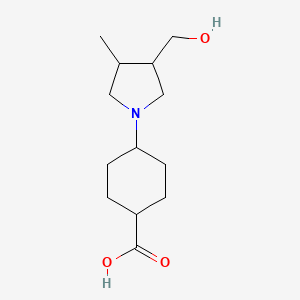




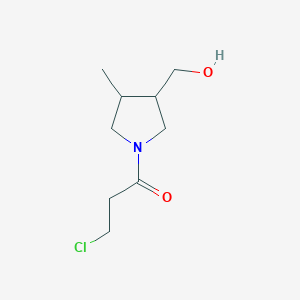

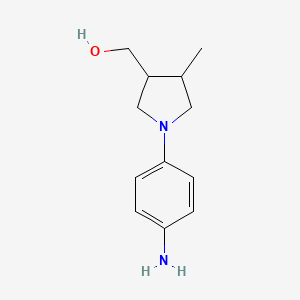
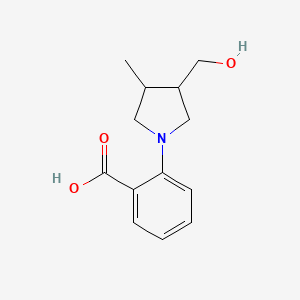
![3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1481036.png)
